2-Ethoxy-6-iodoacridin-9-amine
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Overview
Description
2-Ethoxy-6-iodoacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-iodoacridin-9-amine typically involves the reaction of 2-ethoxy-6-nitroacridine with iodine and a reducing agent. The process begins with the nitration of 2-ethoxyaniline to form 2-ethoxy-6-nitroaniline, which is then cyclized to produce 2-ethoxy-6-nitroacridine. This intermediate is subsequently iodinated and reduced to yield this compound .
Industrial Production Methods: For large-scale industrial production, the process involves the use of organic solvents, reducing agents, and controlled reaction conditions. The reaction is typically carried out under nitrogen protection at temperatures ranging from 40 to 90°C. After the reaction, the product is purified through filtration and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-iodoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Ethoxy-6-iodoacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain pathogens.
Industry: It is used in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-iodoacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Proflavine (3,6-diaminoacridine): Known for its antiseptic properties.
Ethacridine (2-ethoxy-6,9-diaminoacridine): Used as an antiseptic and in the treatment of infections.
Uniqueness: 2-Ethoxy-6-iodoacridin-9-amine stands out due to its unique iodine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to intercalate with DNA and increases its potential as an anticancer agent compared to other acridine derivatives .
Properties
CAS No. |
74165-95-0 |
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Molecular Formula |
C15H13IN2O |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-ethoxy-6-iodoacridin-9-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
InChI Key |
RBCPTFNPNBHEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N |
Origin of Product |
United States |
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